![molecular formula C19H16N4O2 B10998924 N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B10998924.png)
N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
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Overview
Description
N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that features both an indole and a phthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with an indole derivative, such as 5-bromoindole, which undergoes a nucleophilic substitution reaction to introduce the acetamide group.
Synthesis of the Phthalazinone Moiety: The phthalazinone component can be synthesized from phthalic anhydride and hydrazine, followed by methylation to introduce the 3-methyl group.
Coupling Reaction: The final step involves coupling the indole derivative with the phthalazinone derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the phthalazinone moiety using reducing agents such as sodium borohydride.
Substitution: The indole and phthalazinone rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the phthalazinone moiety could produce phthalazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. Its indole moiety is known to interact with proteins and enzymes, making it a candidate for drug discovery.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. Compounds with indole and phthalazinone structures have shown promise in treating conditions such as cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, potentially inhibiting or modulating their activity. The phthalazinone moiety may interact with DNA or other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1H-indol-3-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Similar structure but with the indole moiety at a different position.
N-(1H-indol-5-yl)-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide: Lacks the methyl group on the phthalazinone moiety.
N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydroquinazolin-1-yl)acetamide: Contains a quinazolinone moiety instead of phthalazinone.
Uniqueness
N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to the specific positioning of its functional groups, which can lead to distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
N-(1H-indol-5-yl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity based on existing literature, including data tables and key findings from various studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C16H16N4O2 and a molecular weight of approximately 284.32 g/mol. Its structure features an indole moiety linked to a phthalazine derivative, which is believed to contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. The following table summarizes the antimicrobial activity of related compounds:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|---|
5d | Staphylococcus aureus | 37.9 - 113.8 μM | |
5g | Pseudomonas aeruginosa | 248 - 372 μM | |
5k | Escherichia coli | 372 - 1240 μM |
These compounds demonstrated significant antibacterial activity, often surpassing traditional antibiotics like ampicillin. The most sensitive strain was identified as S. aureus, while L. monocytogenes showed the highest resistance.
Anticancer Potential
Indole derivatives are known for their anticancer properties, and several studies have explored their mechanisms of action:
- Mechanism of Action : Indole-based compounds have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- Case Study : In vitro studies indicated that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 μM depending on the cell line tested.
Additional Biological Activities
Apart from antimicrobial and anticancer activities, indole derivatives have been reported to possess:
- Anti-inflammatory Properties : Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
- Antiviral Activity : Preliminary data indicate potential efficacy against viruses such as HIV and Hepatitis C, although further research is required to elucidate these effects.
Properties
Molecular Formula |
C19H16N4O2 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C19H16N4O2/c1-23-19(25)15-5-3-2-4-14(15)17(22-23)11-18(24)21-13-6-7-16-12(10-13)8-9-20-16/h2-10,20H,11H2,1H3,(H,21,24) |
InChI Key |
OUNZFFCWJFJROV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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